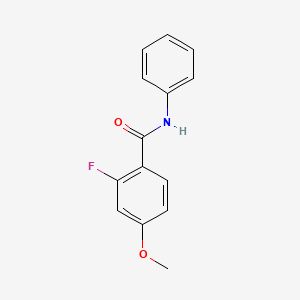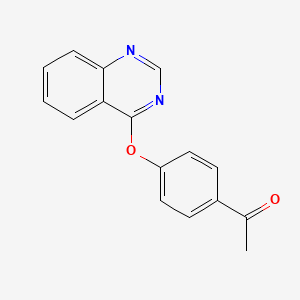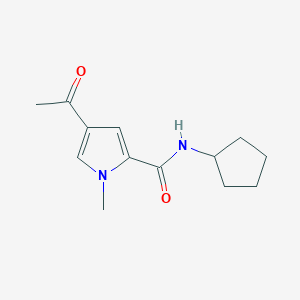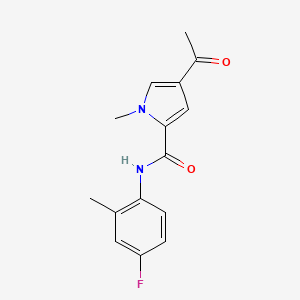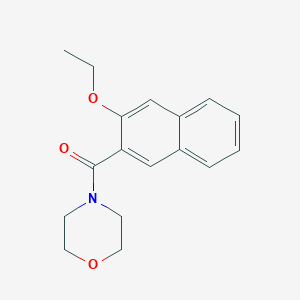
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone, also known as ENMM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ENMM belongs to the class of naphthalene derivatives and is known for its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It also activates the apoptotic pathway, leading to the death of cancer cells. In the case of neurodegenerative diseases, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone acts as an antioxidant and reduces inflammation in the brain, leading to neuroprotection.
Biochemical and Physiological Effects:
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has also been shown to modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to high purity. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has not been tested extensively in animal models, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to understand the mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone and its effects on various biological pathways. Additionally, more research is needed to understand the pharmacokinetics and toxicity of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone in animal models. Overall, (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has significant potential for therapeutic applications, and further research is needed to fully understand its properties and effects.
Synthesis Methods
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of 2-ethoxynaphthalene with morpholine and formaldehyde. The reaction is carried out under controlled conditions and requires high purity reagents to obtain a pure form of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. The yield of the reaction is typically around 60-70%, and the purity of the final product is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(3-ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-16-12-14-6-4-3-5-13(14)11-15(16)17(19)18-7-9-20-10-8-18/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVQTCGVKUCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

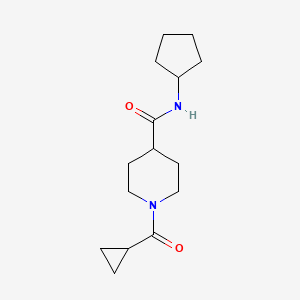
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)
![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)

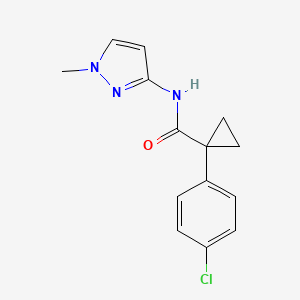
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
